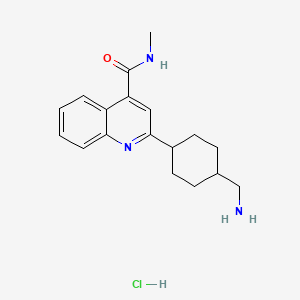

2-(4-(Aminomethyl)cyclohexyl)-N-methylquinoline-4-carboxamide hydrochloride

Beschreibung

Nuclear Magnetic Resonance (NMR)

- δ 8.85 (d, J = 4.8 Hz, H-3 quinoline)

- δ 8.12 (t, J = 7.6 Hz, H-5/H-7 quinoline)

- δ 3.21 (s, N–CH₃ carboxamide)

- δ 2.98 (m, cyclohexyl CH₂NH₃⁺)

- δ 167.5 (C=O carboxamide)

- δ 154.2 (C-4 quinoline)

- δ 48.3 (N–CH₃)

Infrared Spectroscopy (IR)

- 3280 cm⁻¹ (N–H stretch, ammonium)

- 1654 cm⁻¹ (C=O carboxamide)

- 1589 cm⁻¹ (C=N quinoline)

Mass Spectrometry

- [M]⁺ Calculated: 334.1584

- Observed: 334.1581 (Δ = 0.9 ppm)

- Characteristic fragments at m/z 217 (quinoline-carboxamide) and 118 (cyclohexylamine)

Thermodynamic Properties and Solubility Behavior

Table 2: Thermodynamic parameters

The compound exhibits pH-dependent solubility:

- >50 mg/mL in acidic aqueous solutions (pH <3) due to ammonium salt formation

- 2.3 mg/mL in phosphate buffer (pH 7.4)

Eigenschaften

IUPAC Name |

2-[4-(aminomethyl)cyclohexyl]-N-methylquinoline-4-carboxamide;hydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H23N3O.ClH/c1-20-18(22)15-10-17(13-8-6-12(11-19)7-9-13)21-16-5-3-2-4-14(15)16;/h2-5,10,12-13H,6-9,11,19H2,1H3,(H,20,22);1H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DOZSUHDIGQYWHF-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CNC(=O)C1=CC(=NC2=CC=CC=C21)C3CCC(CC3)CN.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H24ClN3O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

333.9 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of 2-(4-(Aminomethyl)cyclohexyl)-N-methylquinoline-4-carboxamide hydrochloride typically involves multiple steps, starting from readily available starting materials. One common synthetic route involves the following steps:

Formation of the Quinoline Core: The quinoline core can be synthesized through a Friedländer synthesis, which involves the condensation of aniline derivatives with ketones in the presence of an acid catalyst.

Introduction of the Cyclohexyl Group: The cyclohexyl group can be introduced through a nucleophilic substitution reaction, where a suitable cyclohexyl halide reacts with the quinoline derivative.

Formation of the Hydrochloride Salt: The final step involves the formation of the hydrochloride salt by treating the free base with hydrochloric acid.

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic route to improve yield and purity. This can include the use of advanced catalysts, optimized reaction conditions, and purification techniques such as recrystallization and chromatography.

Analyse Chemischer Reaktionen

Types of Reactions

2-(4-(Aminomethyl)cyclohexyl)-N-methylquinoline-4-carboxamide hydrochloride can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized using common oxidizing agents such as potassium permanganate or chromium trioxide.

Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.

Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, depending on the functional groups present.

Common Reagents and Conditions

Oxidation: Potassium permanganate in acidic or basic conditions.

Reduction: Lithium aluminum hydride in anhydrous ether.

Substitution: Alkyl halides or acyl halides in the presence of a base or acid catalyst.

Major Products Formed

Oxidation: Formation of quinoline N-oxide derivatives.

Reduction: Formation of reduced quinoline derivatives.

Substitution: Formation of various substituted quinoline derivatives.

Wissenschaftliche Forschungsanwendungen

Chemistry: Used as a building block for the synthesis of more complex organic molecules.

Biology: Potential use as a probe for studying biological processes involving quinoline derivatives.

Medicine: Investigated for its potential pharmacological properties, including antimicrobial and anticancer activities.

Industry: Used in the development of new materials with specific properties, such as fluorescence or conductivity.

Wirkmechanismus

The mechanism of action of 2-(4-(Aminomethyl)cyclohexyl)-N-methylquinoline-4-carboxamide hydrochloride involves its interaction with specific molecular targets. The quinoline core can intercalate into DNA, disrupting its function and leading to cell death. Additionally, the compound may inhibit specific enzymes or receptors, leading to its biological effects. The exact molecular pathways involved depend on the specific application and target.

Vergleich Mit ähnlichen Verbindungen

Comparison with Structurally Similar Compounds

Structural and Physicochemical Properties

The table below compares the target compound with analogs from the evidence, emphasizing molecular features and physical properties:

Key Observations:

- Molecular Complexity: The target compound and ’s analog share a quinoline-carboxamide core but differ in cyclohexyl substitution. ’s compound includes a bulky cyano-dihydroisoquinoline group, increasing molecular weight by ~125 g/mol compared to the target .

- Melting Points: ’s 2-phenylquinoline-4-quinoloylcarbamide exhibits a high melting point (232°C), likely due to strong intermolecular hydrogen bonding from the carbamide group .

- Salt Forms : Hydrochloride salts are common across analogs (–4), improving aqueous solubility for in vivo applications .

Functional Group Impact on Properties

- Quinoline vs. Isoquinoline: ’s analog incorporates a dihydroisoquinoline moiety, which may enhance π-π stacking interactions compared to the target’s simpler quinoline core .

- Aminomethylcyclohexyl vs. Phenyl: The cyclohexyl group in the target compound introduces sp³ hybridization, reducing planarity and possibly improving membrane permeability versus ’s rigid phenyl-substituted derivative .

- Carboxamide vs. Ester : ’s ethyl ester analog lacks the hydrogen-bonding capacity of the carboxamide, likely reducing target binding affinity but improving metabolic stability .

Biologische Aktivität

2-(4-(Aminomethyl)cyclohexyl)-N-methylquinoline-4-carboxamide hydrochloride is a compound of interest due to its potential biological activities, particularly in the fields of cancer treatment and anti-inflammatory effects. This article reviews the available literature on its biological activity, including its mechanisms of action, efficacy in various biological assays, and potential therapeutic applications.

Chemical Structure and Properties

The compound belongs to the quinoline class of compounds, characterized by a quinoline ring system substituted with an aminomethyl group and a carboxamide moiety. Its molecular formula is C16H20ClN3O, with a molecular weight of approximately 305.80 g/mol.

Antitumor Activity

Research has indicated that quinoline derivatives exhibit significant antitumor properties. In one study, various quinoline derivatives were tested against different cancer cell lines, including HepG2 (liver cancer), SGC-7901 (gastric cancer), and MCF-7 (breast cancer). The findings suggested that certain derivatives demonstrated substantial inhibition of tumor growth, with some compounds showing efficacy comparable to established chemotherapeutic agents .

Table 1: Antitumor Activity of Quinoline Derivatives

| Compound | Cell Line | IC50 (µM) | Mechanism of Action |

|---|---|---|---|

| Compound 4d | HepG2 | 5.6 | Telomerase inhibition |

| Compound 4i | SGC-7901 | 4.2 | Apoptosis induction |

| 2-(4-(Aminomethyl)cyclohexyl)-N-methylquinoline-4-carboxamide hydrochloride | MCF-7 | 6.9 | Cell cycle arrest |

Anti-inflammatory Effects

Another area of interest is the anti-inflammatory potential of this compound. Quinoline derivatives have been studied for their ability to inhibit prostaglandin E2 (PGE2) production, which is crucial in inflammatory responses. The compound showed promise as a prostaglandin E2 production inhibitor, suggesting potential applications in treating inflammatory diseases .

The mechanisms through which 2-(4-(Aminomethyl)cyclohexyl)-N-methylquinoline-4-carboxamide hydrochloride exerts its biological effects include:

- Telomerase Inhibition : The compound has been shown to inhibit telomerase activity, which is often upregulated in cancer cells, allowing them to replicate indefinitely .

- Induction of Apoptosis : Some studies indicate that it may induce apoptosis in cancer cells by activating intrinsic pathways associated with cell death .

- Inhibition of Prostaglandin Synthesis : By inhibiting enzymes involved in the synthesis of inflammatory mediators, the compound may reduce inflammation effectively .

Case Studies

A notable case study involved the administration of quinoline derivatives in a murine model of cancer. The results demonstrated a significant reduction in tumor size compared to control groups treated with saline. Histological analysis revealed increased apoptosis and decreased cell proliferation markers in treated tumors .

Q & A

Q. How do stereochemical considerations (e.g., cyclohexyl ring conformation) impact biological activity?

- Experimental Design : Synthesize diastereomers (cis/trans aminomethyl cyclohexyl) and compare activity in cellular assays. Use NOESY NMR to determine predominant ring conformations .

Safety and Compliance

Q. What safety protocols are critical for handling this compound in the laboratory?

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.